

Application Notes and Protocols: 4,5-Dimethylhexanoic Acid in Organic Synthesis

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Compound of Interest

Compound Name: 4,5-Dimethylhexanoic acid

Cat. No.: B14143504

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These application notes provide a comprehensive overview of **4,5-dimethylhexanoic acid**, a branched-chain fatty acid, and its utility as a versatile building block in organic synthesis. The unique structural features of this compound, particularly the methyl groups at the 4 and 5 positions, offer distinct reactivity and stereochemical possibilities, making it a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals and specialty chemicals.

Physicochemical Properties and Reactivity

4,5-Dimethylhexanoic acid (C₈H₁₆O₂, Molar Mass: 144.21 g/mol) is a saturated fatty acid. [1][2] Its branched structure influences its physical properties, such as melting point and solubility, when compared to its straight-chain isomers.[1] The presence of the carboxylic acid functional group allows for a range of chemical transformations.

General Reactivity: Like other carboxylic acids, **4,5-dimethylhexanoic acid** undergoes several fundamental reactions:

- **Esterification:** Reacts with alcohols in the presence of an acid catalyst to form esters.[1]
- **Reduction:** Can be reduced to the corresponding alcohol (4,5-dimethylhexan-1-ol) using strong reducing agents like lithium aluminum hydride (LiAlH₄).[1]

- Amide Formation: Reacts with amines to form amides.[1]
- Decarboxylation: May undergo decarboxylation under specific conditions to yield shorter hydrocarbon chains.[1]

The steric hindrance provided by the methyl groups can influence the reactivity of the carboxylic acid and the adjacent carbons.[1]

Applications in Organic Synthesis

4,5-Dimethylhexanoic acid serves as a key intermediate in the synthesis of various organic molecules. Its branched structure is particularly useful for introducing specific stereocenters and creating sterically demanding environments within a target molecule.

Key Applications:

- Pharmaceutical Intermediate: The chiral variants of **4,5-dimethylhexanoic acid** and its derivatives are valuable building blocks in the synthesis of complex pharmaceutical compounds where specific stereochemistry is crucial for biological activity.
- Specialty Chemicals: Used in the production of specialty chemicals where its unique branching pattern can impart desired physical or chemical properties.
- Cosmetic Formulations: Due to its fatty acid nature, it has potential applications in skincare products for its emollient properties.[1]
- Flavoring Agents: Its structural characteristics suggest potential use as a flavoring agent in the food industry.[1]

Stereoselective Synthesis of 4,5-Dimethylhexanoic Acid Derivatives

A significant application of **4,5-dimethylhexanoic acid** chemistry lies in the stereocontrolled synthesis of its derivatives. The γ -branched carbon skeleton requires precise methods to control the stereochemistry at multiple centers.

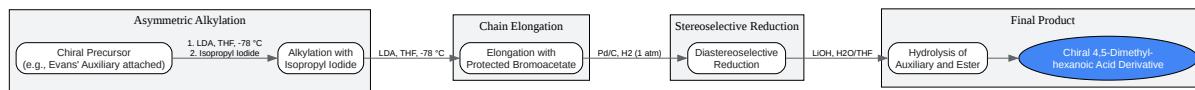
Chiral auxiliaries and enantioselective catalysis are commonly employed to achieve high stereoselectivity.

- Evans' Asymmetric Alkylation: This method utilizes oxazolidinone chiral auxiliaries to control the stereochemistry during alkylation. For instance, the synthesis of (2R,3R,4R)-2-amino-3-hydroxy-**4,5-dimethylhexanoic acid** has been achieved with high diastereomeric excess (>95% de) at the C4 position through the alkylation of a chiral α -amino- β -keto ester intermediate.[1]
- Garner's Aldehyde: This stable chiral building block, derived from L-serine, provides an alternative route. Reaction with 2-lithio-3-methyl-2-butene establishes the γ -branched skeleton with predictable stereochemistry. This method allows for modular access to various diastereomers.[1]

Palladium on carbon (Pd/C) is a key reagent for controlling the stereochemistry of hydroxyl groups in derivatives of **4,5-dimethylhexanoic acid**. Anti-selective hydrogenation of α -amino- β -keto esters using Pd/C under a hydrogen atmosphere can achieve high diastereoselectivity (>90% de) for the C3 hydroxyl group.^[1] The stereochemical outcome is directed by the existing chiral centers in the molecule.

Experimental Protocols

While specific, detailed protocols for the synthesis and use of **4,5-dimethylhexanoic acid** are not extensively available in the public domain, the following represents a generalized workflow based on established synthetic strategies for similar compounds.



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Caption: A generalized workflow for the stereoselective synthesis of a **4,5-dimethylhexanoic acid** derivative.

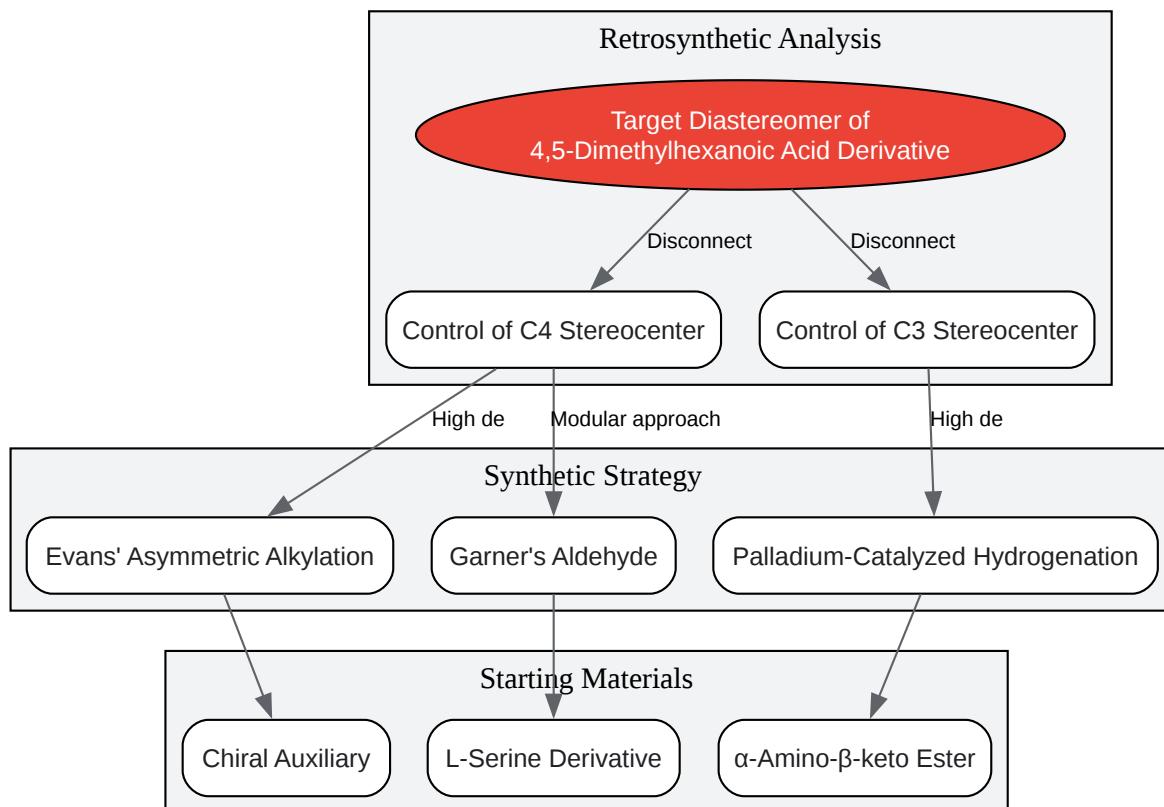
Quantitative Data Summary

The following table summarizes the reported quantitative data for the stereoselective synthesis of **4,5-dimethylhexanoic acid** derivatives.

Synthetic Method	Key Reagents/Conditions	Achieved Stereoselectivity	Overall Yield	Reference
Evans' Asymmetric Alkylation	Oxazolidinone auxiliary, LDA, Isopropyl Iodide	>95% de at C4	-	[1]
Garner's Aldehyde Route	2-butene, Hydrogenation, Oxidation	2-lithio-3-methyl- Predictable stereoselectivity	12-18%	[1]
Palladium-Catalyzed Hydrogenation	Pd/C, H ₂ (1 atm)	>90% de for C3-OH	-	[1]

Logical Relationships in Synthesis Design

The choice of synthetic strategy for a **4,5-dimethylhexanoic acid** derivative is dictated by the desired stereochemical outcome and the starting materials available.



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Caption: Logical relationships in designing a stereoselective synthesis of a **4,5-dimethylhexanoic acid** derivative.

Disclaimer: The provided protocols are generalized and should be adapted and optimized for specific target molecules and laboratory conditions. Appropriate safety precautions should always be taken when handling chemicals.

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References

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- 2. 4,5-dimethylhexanoic acid [webbook.nist.gov]
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